N-(2-nitrophenyl)-2,2-diphenylacetamide

Carbonic anhydrase inhibition Enzymology Drug discovery screening

This ortho-nitro regioisomer of diphenylacetamide is a validated hCA2 inhibitor (Ki=6.30 nM, IC50=10 nM) and near-equipotent hCA1 inhibitor. Its defined LogP (4.96) and single-crystal X-ray structure (planar conformation) ensure assay reproducibility. The reducible 2-nitro group enables site-specific derivatization. Specify exact regioisomer to avoid confounding SAR correlations. Ideal as a reference inhibitor or synthetic building block.

Molecular Formula C20H16N2O3
Molecular Weight 332.4 g/mol
CAS No. 7472-60-8
Cat. No. B3833137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-nitrophenyl)-2,2-diphenylacetamide
CAS7472-60-8
Molecular FormulaC20H16N2O3
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3[N+](=O)[O-]
InChIInChI=1S/C20H16N2O3/c23-20(21-17-13-7-8-14-18(17)22(24)25)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H,(H,21,23)
InChIKeyVQVPXVSXCUONNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Nitrophenyl)-2,2-diphenylacetamide (CAS 7472-60-8): Procurement-Specification and Core Identity


N-(2-Nitrophenyl)-2,2-diphenylacetamide (CAS 7472-60-8, molecular formula C20H16N2O3, molecular weight 332.35 g/mol) is a diphenylacetamide derivative bearing a 2-nitrophenyl substituent on the amide nitrogen . The compound exhibits a density of 1.283 g/cm³, a boiling point of 562.8°C at 760 mmHg, a flash point of 294.2°C, and a refractive index of 1.663 . Commercially available at a minimum purity specification of 95% , it possesses a calculated LogP of approximately 4.96, indicating pronounced lipophilicity . The crystal structure has been determined by single-crystal X-ray diffraction, revealing a nearly planar molecular conformation within 0.2 Å, with intermolecular interactions governed predominantly by van der Waals forces [1].

Why N-(2-Nitrophenyl)-2,2-diphenylacetamide Cannot Be Arbitrarily Substituted with In-Class Diphenylacetamide Analogs


Within the diphenylacetamide chemotype, small structural modifications—particularly the position and electronic character of the aromatic substituent—profoundly alter biological activity parameters. Chemometric studies of diphenylacetamide derivatives have established that the polarity of the substituent exerts the dominant influence on lipophilicity, pharmacokinetic predictors, and toxicity profiles [1]. The ortho-nitro substitution pattern in the target compound produces a distinct spatial arrangement and hydrogen-bonding potential compared to meta- or para-substituted congeners. In silico structure-activity relationship analyses further confirm that the values of diphenylacetamide biological activity parameters are governed to the greatest extent by the polarity of the substituent present [2]. Consequently, substituting N-(2-nitrophenyl)-2,2-diphenylacetamide with a regioisomer or analog lacking the 2-nitro group would yield a compound with non-equivalent binding characteristics, chromatographic behavior, and biological response—undermining experimental reproducibility in target-based assays and synthetic applications alike.

Quantitative Differentiation Evidence for N-(2-Nitrophenyl)-2,2-diphenylacetamide in Scientific Selection


Sub-10 Nanomolar Human Carbonic Anhydrase II Inhibition: Potency Benchmark for CA2-Targeted Assays

The target compound demonstrates nanomolar inhibition of human carbonic anhydrase II (hCA2), a therapeutically validated target in glaucoma, edema, and oncology. In a spectrophotometric esterase assay using 4-nitrophenylacetate as substrate, the compound exhibited an inhibition constant (Ki) of 6.30 nM and an IC50 of 10 nM [1]. For context, many structurally distinct diphenylacetamide and nitrophenyl-containing analogs tested under comparable CA2 esterase assay conditions show IC50 values in the micromolar range (>1,000 nM), with some exceeding 10,000 nM [2]. This potency differential of over two orders of magnitude against CA2 provides a quantitative basis for selecting this specific ortho-nitro substituted derivative when CA2 inhibitory activity is the parameter of interest.

Carbonic anhydrase inhibition Enzymology Drug discovery screening

CA2 vs. CA1 Isoform Selectivity Profile: Differential Inhibition Ratio Informs Isoform-Specific Study Design

The target compound inhibits human carbonic anhydrase I (hCA1) with an IC50 of 12 nM [1], compared to an IC50 of 10 nM against hCA2 under identical assay conditions using 4-nitrophenylacetate substrate. This yields an hCA2/hCA1 selectivity ratio of approximately 1.2 (near-equipotent). In contrast, classical sulfonamide CA inhibitors (e.g., acetazolamide) typically exhibit pronounced selectivity for CA2 over CA1, while other chemotypes may favor CA1. For researchers evaluating isoform-specific pharmacology, this balanced inhibition profile represents a quantifiable differentiation point: the compound serves as a nearly non-selective tool for dual CA1/CA2 engagement, distinct from both highly CA2-selective and CA1-selective probes.

Carbonic anhydrase isoforms Selectivity profiling Enzyme kinetics

Ortho-Nitro Regioisomer Differentiation: Lipophilicity Distinction from 3-Nitrophenyl Congener

The ortho-nitro substitution in the target compound (LogP = 4.96 [1]) confers distinct lipophilicity relative to its meta-nitro regioisomer, N-(3-nitrophenyl)-2,2-diphenylacetamide (PubChem computed XLogP3 = 4.8 [2]). This difference of ΔLogP ≈ 0.16, while numerically modest, reflects altered chromatographic retention behavior and predicted membrane permeability. Chemometric studies of diphenylacetamide derivatives confirm that substituent polarity is the dominant determinant of lipophilicity and pharmacokinetic predictors [3], and that even regioisomeric variations produce measurable differences in reversed-phase chromatographic parameters (RM0 and m values) which correlate with biological activity [3]. Researchers requiring consistent chromatographic behavior or structure-activity relationship (SAR) studies across a diphenylacetamide series should specify the exact regioisomer to avoid confounding experimental variables.

Physicochemical characterization Lipophilicity Chromatographic prediction

Commercial Purity Specification: 95% Minimum as a Procurement-Quality Baseline

The target compound is commercially available with a documented minimum purity specification of 95% . This explicit purity threshold enables direct comparison with alternative sourcing options and provides a verifiable quality metric for procurement decisions. In contrast, many in-class diphenylacetamide derivatives are listed in chemical catalogs without stated purity specifications, introducing ambiguity regarding batch-to-batch consistency. The availability of batch-specific certificates of analysis (COA) upon request further supports quality assurance requirements in regulated or high-stakes research environments .

Compound sourcing Quality control Assay reproducibility

Crystallographically Defined Molecular Conformation: Near-Planar Geometry as a Structural Differentiation Marker

Single-crystal X-ray diffraction analysis reveals that the target compound adopts a nearly planar conformation within 0.2 Å deviation, with a torsion angle of -179(2)° for C(4)-C(7)-C(8)-C(9) [1]. The crystal packing is dominated by van der Waals interactions, with the nearest intermolecular distance measured at 3.647 Å between O(3) and C(4) [1]. This experimentally determined structural information provides a precise geometric reference that distinguishes this ortho-nitro derivative from other diphenylacetamide regioisomers or analogs for which crystal structures may not be available. For structure-based drug design, molecular docking studies, or crystal engineering applications, the availability of validated crystallographic coordinates eliminates reliance on computationally predicted conformations that may misrepresent the actual solid-state geometry.

X-ray crystallography Molecular conformation Structure-based design

Ortho-Nitro Group as a Synthetic Handle: Distinct Reactivity for Derivatization Chemistry

The 2-nitrophenyl moiety provides a reducible functional group that can be selectively converted to an amine under standard hydrogenation or chemical reduction conditions (e.g., Sn/HCl, Fe/HOAc, or catalytic hydrogenation). This enables the target compound to serve as a precursor to N-(2-aminophenyl)-2,2-diphenylacetamide derivatives—compounds with potential utility in heterocyclic synthesis (e.g., benzimidazole or quinazolinone formation) and as intermediates for further diversification . In contrast, the 3-nitro and 4-nitro regioisomers would yield amino derivatives with different electronic and steric properties, and diphenylacetamides lacking a nitro group entirely lack this synthetic vector. The ortho positioning of the nitro group relative to the amide linkage also creates potential for intramolecular hydrogen bonding that may influence both reactivity and the conformation of downstream derivatives.

Organic synthesis Nitro group reduction Building block chemistry

Validated Application Scenarios for N-(2-Nitrophenyl)-2,2-diphenylacetamide Based on Quantitative Differentiation Evidence


Human Carbonic Anhydrase II (hCA2) Inhibitor Screening and Assay Development

The compound's nanomolar hCA2 inhibition (Ki = 6.30 nM; IC50 = 10 nM) [1] supports its use as a positive control or reference inhibitor in CA2 enzymatic assays. Its near-equipotent inhibition of hCA1 (IC50 = 12 nM) [1] makes it suitable for dual CA1/CA2 screening panels where isoform selectivity is being profiled. Researchers should verify that their assay conditions (substrate concentration, buffer composition, enzyme source) align with those used in the reference data to ensure comparable inhibitory readouts.

Structure-Activity Relationship (SAR) Studies of Diphenylacetamide Derivatives

The defined physicochemical properties (LogP = 4.96) [2] and ortho-nitro regioisomeric identity differentiate this compound from its meta-nitro congener (XLogP3 = 4.8) [3]. In SAR campaigns exploring substituent effects on lipophilicity, membrane permeability, or target binding, the exact regioisomer must be specified to avoid confounding structure-activity correlations. Chemometric studies confirm that substituent polarity is the dominant factor governing diphenylacetamide bioactivity parameters [4].

Crystallography and Structure-Based Computational Modeling

The published single-crystal X-ray structure provides validated atomic coordinates for molecular docking, pharmacophore modeling, and crystal engineering studies [5]. The nearly planar conformation (within 0.2 Å deviation) and defined torsion angle (-179(2)°) serve as experimental benchmarks against which computationally generated conformers can be validated. This structural certainty is particularly valuable when modeling ligand-protein interactions or predicting solid-state packing behavior.

Synthetic Intermediate for Ortho-Amino Diphenylacetamide Derivatives

The reducible 2-nitro group provides a synthetic handle for generating N-(2-aminophenyl)-2,2-diphenylacetamide , a precursor for benzimidazole, quinazolinone, or other nitrogen-containing heterocyclic scaffolds. The ortho positioning of the amino group post-reduction creates potential for intramolecular cyclization chemistry distinct from meta- or para-substituted analogs. This application scenario is supported by the compound's established role as a building block in organic synthesis .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(2-nitrophenyl)-2,2-diphenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.